Ethyl beta-eleostearate

Description

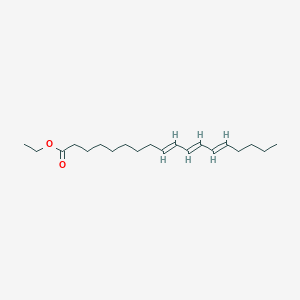

Structure

2D Structure

3D Structure

Properties

CAS No. |

6114-25-6 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

ethyl (9E,11E,13E)-octadeca-9,11,13-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11+ |

InChI Key |

YVGCHYVFHLTZIM-SNUJAXHWSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for Ethyl Beta-Eleostearate

Chemical synthesis provides robust and scalable methods for the production of this compound. These methods primarily involve the direct esterification of β-eleostearic acid or the isomerization of the more common α-eleostearic acid, followed by esterification.

Esterification Strategies from Beta-Eleostearic Acid

The most direct chemical route to this compound is the esterification of β-eleostearic acid with ethanol (B145695). The Fischer-Speier esterification is a classical and widely used method for this transformation. This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

The general mechanism for Fischer esterification proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the β-eleostearic acid, increasing its electrophilicity.

Nucleophilic attack by ethanol: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate eliminates a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, or water is removed from the reaction mixture as it is formed.

Isomerization and Stereochemical Control in Synthesis, including from Alpha-Eleostearic Acid

β-Eleostearic acid is the all-trans (9E,11E,13E) isomer of octadecatrienoic acid. wikipedia.org Its more common isomer, α-eleostearic acid, has a (9Z,11E,13E) configuration and is abundantly found in tung oil and bitter gourd seed oil. wikipedia.orgwikipedia.org The synthesis of this compound can, therefore, commence from the more readily available α-eleostearic acid. This requires a stereochemical isomerization step to convert the cis double bond at the 9th position to a trans configuration.

This isomerization can be achieved through various methods, including photochemical and thermal methods, or by using catalysts such as iodine or selenium. Alkaline isomerization has also been noted as a method for preparing conjugated linolenic acids, suggesting its potential applicability to α-eleostearic acid. oup.com The control of stereochemistry is crucial in this step to ensure the formation of the desired all-trans β-isomer. Once β-eleostearic acid is obtained, it can be esterified to its ethyl ester as described in the previous section.

Stereoselective synthesis methods are paramount in organic chemistry to produce specific isomers of α,β-unsaturated esters, which are known to have varying biological activities based on their Z/E configuration. nih.gov

Process Optimization for Yield and Purity in Chemical Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized in esterification reactions include:

Molar Ratio of Reactants: The ratio of alcohol to carboxylic acid is a significant factor. Using a large excess of ethanol can shift the reaction equilibrium to favor the formation of the ester.

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. However, excessively high concentrations can lead to side reactions and purification challenges.

Temperature: Higher temperatures generally increase the reaction rate. However, the temperature must be controlled to prevent degradation of the reactants and products, especially the conjugated double bond system in eleostearic acid.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion without the formation of byproducts.

To enhance the yield, techniques for the continuous removal of water, such as azeotropic distillation using a Dean-Stark apparatus, can be employed. This effectively drives the reversible esterification reaction to completion.

| Parameter | Effect on Yield and Purity | Typical Optimization Strategy |

| Alcohol to Acid Molar Ratio | Increasing the ratio shifts equilibrium towards products, increasing yield. | Use of excess alcohol (e.g., 3:1 to 10:1) as a solvent. |

| Catalyst Concentration | Higher concentration increases reaction rate but can cause side reactions. | Optimization studies to find the lowest effective concentration (e.g., 1-5% w/w of acid). |

| Temperature | Increases reaction rate but can lead to degradation at very high temperatures. | Conduct the reaction at the reflux temperature of the alcohol or azeotropic mixture. |

| Reaction Time | Longer times can lead to higher conversion but also potential for side products. | Monitor reaction progress (e.g., by TLC or GC) to determine the optimal time. |

| Water Removal | Crucial for driving the equilibrium and achieving high conversion. | Use of a Dean-Stark trap or molecular sieves. |

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Lipases are the most commonly used enzymes for the synthesis of fatty acid esters due to their stability, selectivity, and ability to function in non-aqueous media.

Lipase-Catalyzed Esterification for Ethyl Ester Production

Lipases (triacylglycerol hydrolases) can catalyze esterification reactions in environments with low water activity. nih.govresearchgate.net This "reverse" reaction is highly efficient for producing esters like this compound. The enzymatic process offers several advantages over chemical synthesis, including mild reaction conditions (lower temperature and pressure), high specificity (chemo-, regio-, and stereoselectivity), and reduced byproduct formation. nih.gov

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. A variety of lipases from different microbial sources, such as Candida antarctica, Rhizomucor miehei, and Aspergillus niger, have been successfully employed for the synthesis of various fatty acid esters. mdpi.com

The general reaction for lipase-catalyzed esterification is:

β-Eleostearic Acid + Ethanol ⇌ Ethyl β-Eleostearate + Water

Key factors influencing the efficiency of lipase-catalyzed esterification include the choice of lipase (B570770), the reaction medium (often a non-polar organic solvent), water activity, temperature, and the molar ratio of substrates. nih.gov

| Parameter | Influence on Enzymatic Synthesis | Common Conditions |

| Enzyme Source | Different lipases exhibit varying activity and selectivity. | Candida antarctica lipase B (Novozym 435) is widely used and effective. |

| Reaction Medium | Solvents affect enzyme activity and substrate solubility. | Hexane (B92381), isooctane, or solvent-free systems are commonly used. |

| Water Activity (a_w) | A small amount of water is essential for enzyme activity, but excess water promotes hydrolysis. | Controlled by adding a specific amount of water or using salt hydrates. |

| Temperature | Affects enzyme activity and stability. | Typically in the range of 30-60 °C. |

| Substrate Molar Ratio | High concentrations of short-chain alcohols like ethanol can inactivate the enzyme. | Stepwise addition of alcohol or use of acyl acceptors like ethyl acetate (B1210297). |

Biocatalytic Conversions from Precursors

Biocatalysis can also be employed to convert precursors into this compound. For instance, microbial systems could potentially be engineered to perform the isomerization of α-eleostearic acid to β-eleostearic acid, which can then be esterified. While the direct biocatalytic conversion of a precursor to this compound is not extensively documented, related biotransformations have been reported. For example, α-eleostearic acid from tung oil has been used as a carbon source for the production of polyhydroxyalkanoates by Ralstonia eutropha, demonstrating that microorganisms can metabolize this fatty acid. nih.gov

Furthermore, the biosynthesis of α-eleostearic acid itself involves the conversion of linoleic acid while it is esterified to phosphatidylcholine, indicating the presence of enzyme systems capable of modifying fatty acids within a lipid backbone. mdpi.com Such enzymatic machinery could potentially be harnessed for the synthesis of specific isomers and their esters. Research in this area focuses on discovering novel enzymes and developing whole-cell biocatalysts for the targeted synthesis of high-value fatty acid derivatives.

Chemical Derivatization for Material Science Research

The unique conjugated triene structure of this compound makes it a valuable monomer for the synthesis of novel polymers and for the modification of existing materials. Its reactivity allows for a variety of chemical transformations, leading to materials with tailored properties.

This compound can undergo polymerization through its conjugated double bonds, primarily via free-radical and cationic mechanisms. libretexts.org

Free-Radical Polymerization: This process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. fujifilm.com These radicals then attack one of the double bonds in the this compound molecule, initiating a chain reaction. fujifilm.com The propagation step involves the sequential addition of monomer units to the growing polymer chain. fujifilm.com Termination of the polymer chain can occur through recombination or disproportionation of two growing radical chains. libretexts.orgfujifilm.com The polymerization of monomers with conjugated double bonds, like this compound, can lead to crosslinked networks due to the presence of multiple reactive sites.

Cationic Polymerization: This mechanism is initiated by an acid, which can be a protic acid or a Lewis acid in the presence of a co-catalyst. mit.eduyoutube.com The initiator generates a carbocation, which then reacts with a monomer molecule to start the polymerization process. youtube.comyoutube.com The reaction proceeds through the addition of monomer units to the positively charged growing chain end. mit.edu The kinetics of cationic polymerization can be complex and are influenced by the nature of the initiator, co-catalyst, monomer, and solvent. youtube.comdspaces.org The rate of polymerization is generally first order with respect to the monomer concentration and can be influenced by chain transfer and termination reactions. youtube.com

The polymerization of tung oil, which is primarily composed of triglycerides of α-eleostearic acid, has been studied and provides insights into the potential polymerization behavior of this compound. The polymerization of tung oil can be rapid, leading to the formation of a solid polymer.

A representative table of polymerization conditions for related compounds is provided below.

| Monomer | Polymerization Type | Initiator/Catalyst | Key Observations |

| Tung Oil | Cationic | Boron Trifluoride Etherate | Rapid polymerization leading to crosslinked thermosets. |

| α-Eleostearic Acid | Cationic | Not specified | Polymerization was studied and compared to its methyl ester. |

| Methyl Methacrylate and Ethyl Methacrylate | Free-Radical | Potassium Peroxydisulfate with Phase Transfer Catalyst | Kinetic studies were performed in a biphasic system. ripublication.com |

This compound can be covalently integrated into other polymer structures through various techniques, such as graft copolymerization and reactive extrusion. These methods utilize the reactive nature of the conjugated double bonds to form chemical links with other polymer backbones.

Graft Copolymerization: This technique involves the attachment of side chains of one polymer to the main chain of another. In the context of this compound, it can be grafted onto a pre-existing polymer backbone that has been functionalized with reactive sites. Alternatively, this compound can be copolymerized with other monomers to form a polymer backbone with pendant eleostearate groups, which can then be further reacted.

Reactive Extrusion: This is a continuous process that combines polymer melting, mixing, and chemical reaction in an extruder. empa.chrsc.org this compound can be blended with a thermoplastic polymer in an extruder in the presence of a free-radical initiator. researchgate.net The high temperature and shear forces within the extruder facilitate the reaction, leading to the grafting of this compound onto the polymer chains. researchgate.net This process can be used to modify the properties of commodity polymers by introducing the functionality of the eleostearate moiety.

The covalent bonding of fatty acid-based monomers to polymer backbones has been demonstrated as a method to introduce new functionalities. researchgate.net For example, the double bonds present in such monomers can be exploited to link other molecules, thereby modifying the properties of the final polymer. researchgate.net

This compound and its derivatives can be employed to improve the interfacial adhesion between the polymer matrix and reinforcing fillers in composite materials. This enhancement is achieved by introducing favorable intermolecular interactions at the interface.

One key strategy involves the polymerization of eleostearic acid to create a polar polymer matrix. The resulting polymer contains carboxyl groups that can form hydrogen bonds with polar reinforcements like cellulose. mdpi.com This direct interaction can eliminate the need for a separate compatibilizer, leading to improved stress transfer and enhanced thermo-mechanical properties of the composite. mdpi.com The increased affinity between the resin and the reinforcement results in more restricted chain mobility, as indicated by an increase in the glass transition temperature (Tg). mdpi.com

Another approach is the use of eleostearic acid derivatives as coupling agents. Coupling agents are molecules that form a bridge between the organic polymer matrix and the inorganic filler or fiber. byk.comresearchgate.net The eleostearate moiety could be designed to interact with the polymer matrix, while another functional group on the molecule could bond with the surface of the filler. Silane coupling agents are commonly used for this purpose, where they form stable bonds with the surface of inorganic fillers and can also crosslink with the polymer matrix. researchgate.netmdpi.com

The table below summarizes strategies for enhancing intermolecular interactions in composites using related compounds.

| Strategy | Material System | Mechanism of Interaction | Outcome | Reference |

| Polymerization of α-Eleostearic Acid | α-Eleostearic Acid Polymer / Cellulose | Hydrogen bonding between carboxyl groups and hydroxyl groups of cellulose. | Enhanced matrix-reinforcement interaction, increased Tg. | mdpi.com |

| Use of Coupling Agents | Polymer Matrix / Inorganic Filler | Covalent or strong interfacial bonds between the filler and the matrix. | Improved mechanical properties and durability. | byk.comresearchgate.net |

| Surface Modification of Nanoparticles | Silica (B1680970) Nanoparticles / Lubricating Oil | Adsorption of ethyl oleate (B1233923) on the nanoparticle surface. | Improved dispersion and stability, reduced wear. mdpi.com |

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis of Eleostearic Acids in Plant Systems

The synthesis of eleostearic acids in plants is a specialized modification of the standard fatty acid synthesis pathway, occurring primarily in the seeds of species like the tung tree (Aleurites fordii) and bitter gourd (Momordica charantia). This process involves the creation of a conjugated triple double bond system, a unique feature of this fatty acid.

The formation of α-eleostearic acid begins with oleic acid, which is synthesized in the plastid and transported to the endoplasmic reticulum (ER). Here, a two-step enzymatic process converts it into the conjugated triene.

First, the conventional Δ12 oleate (B1233923) desaturase, known as FAD2, introduces a second double bond into the oleic acid molecule, converting it to linoleic acid (18:2 Δ9c,12c). This reaction is common in most plants for the production of polyunsaturated fatty acids.

The key step in eleostearic acid synthesis is the subsequent action of a specialized, divergent FAD2-like enzyme, often referred to as a fatty acid conjugase or FADX. This enzyme acts on linoleic acid that is esterified to phosphatidylcholine (PC). Instead of simply introducing another double bond, FADX catalyzes the formation of a conjugated trans-double bond system, converting linoleic acid into α-eleostearic acid (18:3 Δ9c,11t,13t). This consecutive action of FAD2 and FADX is central to the biosynthesis of this unusual fatty acid.

Enzymatic Steps in α-Eleostearic Acid Biosynthesis

| Step | Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| 1 | FAD2 (Δ12 Desaturase) | Oleic acid (on PC) | Linoleic acid (on PC) | Endoplasmic Reticulum (ER) |

| 2 | FADX (Conjugase) | Linoleic acid (on PC) | α-Eleostearic acid (on PC) | Endoplasmic Reticulum (ER) |

During the development of oilseeds such as Momordica charantia, there is an intensive period of lipid accumulation. The flow of carbon substrates is directed towards the synthesis of fatty acids and their subsequent assembly into triacylglycerols (TAGs), which are the primary storage form of lipids.

In the early stages of seed development, the proportion of saturated fatty acids like palmitic and stearic acid is higher. As the seeds mature, the metabolic flux shifts towards the production of polyunsaturated fatty acids. In eleostearic acid-producing seeds, this flux is specifically channeled through the FAD2 and FADX enzymatic pathway. The newly synthesized α-eleostearic acid is then efficiently transferred and incorporated into TAGs. In mature bitter melon seeds, for instance, TAGs can account for up to 98% of total acyl lipids, with α-eleostearic acid constituting approximately 60% of the total fatty acids in the TAG fraction. researchgate.net This indicates a highly efficient and directed flow of substrates toward the synthesis and accumulation of eleostearic acid-rich oils.

Phosphatidylcholine (PC) plays a crucial role as the platform upon which fatty acid modification occurs. Both the desaturation of oleic acid to linoleic acid by FAD2 and the subsequent conjugation to α-eleostearic acid by FADX happen while the fatty acids are esterified to the sn-2 position of the PC molecule. nih.gov

Once synthesized on PC, the α-eleostearic acid must be made available for TAG assembly. This is accomplished by its removal from PC and entry into the cytosolic acyl-coenzyme A (acyl-CoA) pool. One proposed mechanism for this transfer is the backward reaction of acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT). nii.ac.jp This enzyme can transfer the eleostearoyl group from PC to CoA, forming eleostearoyl-CoA. This eleostearoyl-CoA can then be used by acyltransferases like diacylglycerol acyltransferase (DGAT) to acylate the sn-3 position of a diacylglycerol (DAG) molecule, forming a TAG. nii.ac.jp This process ensures that while the complex synthesis occurs on a membrane lipid, the final product is efficiently channeled into neutral storage lipids. nii.ac.jpnih.gov

In Vitro and Ex Vivo Biotransformation Studies of Eleostearates

When consumed by mammals, eleostearates undergo metabolic conversion, primarily in the liver. Studies have focused on their biotransformation into other biologically active fatty acids.

Research has demonstrated that α-eleostearic acid is partially metabolized to cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) in rats. nih.gov This conversion takes place predominantly in the liver. nih.gov In vitro assays using subcellular fractions of liver homogenates confirmed that the highest enzymatic activity for this conversion is located in the microsomal fraction. nii.ac.jp The reaction involves the saturation of the Δ13 double bond of α-eleostearic acid. nih.gov This metabolic conversion is significant because it suggests that some of the physiological effects observed after consumption of eleostearic acid may be attributable to the CLA that is endogenously produced. nih.govwikipedia.org

Metabolic Conversion of α-Eleostearic Acid

| Substrate | Primary Product | Metabolic Action | Primary Site of Conversion | Subcellular Location |

|---|---|---|---|---|

| α-Eleostearic acid (c9,t11,t13-18:3) | c9,t11-Conjugated Linoleic Acid (CLA) | Saturation of the Δ13 double bond | Liver | Microsomes |

The enzymatic conversion of α-eleostearic acid to CLA is a cofactor-dependent process. Studies have shown that the reaction requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. researchgate.netnii.ac.jp The absence of NADPH in in vitro reconstitution systems completely halts the formation of CLA, confirming that the conversion is an NADPH-dependent enzymatic reaction. nii.ac.jp

Further investigation to identify the specific enzyme responsible has pointed to the cytochrome P450 (CYP) superfamily. nii.ac.jp These enzymes are a major component of phase I metabolism of both endogenous and exogenous compounds. nih.govnih.gov In mice, correlation analysis between enzyme activity and gene expression in various tissues highlighted members of the CYP4 family. nih.gov Subsequent research identified CYP4F13 as the major enzyme in mouse hepatic microsomes responsible for the conversion of α-eleostearic acid into c9,t11-CLA. researchgate.netnih.gov This finding establishes a novel pathway for the endogenous synthesis of CLA mediated by a specific cytochrome P450 enzyme. nih.gov

Characterization of Identified Metabolites and Intermediates

The metabolism of ethyl β-eleostearate is primarily understood through the metabolic fate of its constituent parts: β-eleostearic acid and ethanol (B145695). In biological systems, ethyl esters of fatty acids are subject to enzymatic hydrolysis, releasing the free fatty acid and ethanol. The subsequent metabolic pathways of β-eleostearic acid are of significant interest.

Research into the closely related isomer, α-eleostearic acid (α-ESA), provides critical insights. Studies have shown that α-ESA is rapidly and efficiently converted into conjugated linoleic acid (CLA), specifically the 9Z,11E-CLA isomer, also known as rumenic acid. nih.govwikipedia.orgnih.gov This conversion is a Δ13-saturation reaction, which is mediated by an NADPH-dependent enzyme. nih.govresearchgate.net This metabolic process has been observed in various tissues, including the liver, kidney, and small intestine mucous homogenates in rats. nih.govresearchgate.net Given the structural similarity, it is plausible that β-eleostearic acid follows a comparable metabolic route, potentially being converted to other isomers of CLA.

The synthesis of fatty acid ethyl esters (FAEEs), including ethyl β-eleostearate, involves the esterification of a fatty acid with ethanol. This process is catalyzed by enzymes known as FAEE synthases and acyl-CoA: ethanol O-acyltransferases (AEAT). nih.govsigmaaldrich.com Therefore, the key intermediates in the biosynthesis of ethyl β-eleostearate are the free fatty acid (β-eleostearic acid) or its acyl-CoA derivative (β-eleostearoyl-CoA), and ethanol. The major identified metabolite of the eleostearic acid component is a conjugated linoleic acid isomer. nih.govcapes.gov.br

Further metabolites can arise from the subsequent metabolism of CLA. For instance, CLA can undergo nitration reactions during inflammatory conditions, leading to the formation of nitro-fatty acid derivatives (NO2-CLA). researchgate.net Additionally, elongated and desaturated C20 conjugated fatty acid metabolites have been identified in tissues of rats fed with CLA mixtures. researchgate.net

| Molecule Type | Name | Role | Key Research Finding | Reference |

|---|---|---|---|---|

| Substrate | α-Eleostearic Acid | Precursor to CLA | Efficiently converted to 9Z,11E-CLA in vivo. | nih.govresearchgate.net |

| Metabolite | 9Z,11E-Conjugated Linoleic Acid (Rumenic Acid) | Primary metabolite | Formed via a Δ13-saturation reaction. | nih.govnii.ac.jp |

| Enzyme Cofactor | NADPH | Required for conversion | The conversion of α-ESA to CLA is NADPH-dependent. | nih.govnii.ac.jp |

| Intermediate | Fatty Acyl-CoA | Activated form for esterification | A substrate for acyl-CoA: ethanol O-acyltransferase (AEAT). | nih.govsigmaaldrich.com |

| Enzyme | FAEE Synthase | Catalyst for synthesis | Catalyzes the conjugation of ethanol and a free fatty acid. | nih.govsigmaaldrich.com |

Isomeric Interconversions of Conjugated Fatty Acids in Biological Systems

The interconversion between isomers of conjugated fatty acids is a critical aspect of their biological activity. Eleostearic acid itself exists as two primary geometric isomers: α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) and β-eleostearic acid ((9E,11E,13E)-octadeca-9,11,13-trienoic acid). wikipedia.org While direct enzymatic conversion between α- and β-eleostearic acid in mammalian systems is not well-documented, the metabolism of these compounds involves significant isomeric changes.

The most prominent documented interconversion is the metabolic transformation of α-eleostearic acid into 9Z,11E-conjugated linoleic acid (rumenic acid). nih.govresearchgate.netnii.ac.jp This is not a simple isomerization but a saturation of the Δ13 double bond, which effectively converts a conjugated triene into a conjugated diene. This conversion is enzymatic and requires NADPH as a cofactor. nih.govnii.ac.jp The reaction occurs in multiple tissues, indicating a recognized metabolic pathway for conjugated linolenic acids. researchgate.net

In other biological systems, particularly in rumen bacteria such as Butyrivibrio fibrisolvens, enzymes like linoleate (B1235992) isomerase are responsible for the conversion of linoleic acid into conjugated linoleic acid, predominantly the c9, t11-CLA isomer. juniperpublishers.comnih.gov These enzymes catalyze the migration of a double bond to form a conjugated system. While this specific enzyme acts on linoleic acid, it demonstrates the existence of biological machinery capable of isomerizing fatty acid double bonds.

The various isomers of CLA, which can be considered metabolic products of eleostearic acid, exhibit different biological effects. For example, the trans-10,cis-12 CLA isomer has been noted to affect lipid and glucose metabolism differently than the cis-9,trans-11 isomer. nih.gov The specific metabolic pathways that might lead to the interconversion between different CLA isomers in mammalian tissues are complex. However, the initial conversion of eleostearic acid provides a direct route for the endogenous production of the biologically significant 9Z,11E-CLA isomer. nih.gov

| Original Fatty Acid | Resulting Isomer | Biological System / Enzyme | Type of Conversion | Reference |

|---|---|---|---|---|

| α-Eleostearic Acid (9Z,11E,13E-18:3) | 9Z,11E-CLA (Rumenic Acid) | Rat liver, kidney, small intestine | Δ13-Saturation | nih.govresearchgate.net |

| Linoleic Acid | cis-9, trans-11-CLA | Rumen bacteria (Butyrivibrio fibrisolvens) / Linoleate isomerase | Isomerization | juniperpublishers.comnih.gov |

| Punicic Acid (cis-9, trans-11, cis-13 CLnA) | cis-9, trans-11-CLA (Rumenic Acid) | Rats, mice, humans | Δ13-Saturation | researchgate.net |

Molecular Mechanisms and Cellular Bioactivity Non Human and in Vitro Models

Modulation of Intracellular Signaling Pathways

The parent compound of Ethyl beta-eleostearate, α-eleostearic acid (α-ESA), a closely related isomer, has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ nih.govnih.gov. PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and cell differentiation mdpi.comyoutube.com.

In in vitro studies, α-ESA has been shown to act as a PPARγ agonist in MCF-7 breast cancer cells nih.gov. This activation leads to the nuclear translocation of PPARγ, where it can modulate the transcription of target genes nih.gov. Similarly, α-ESA is recognized as a PPARα activator, which is significant for its role in correcting lipid disorders in animal models nih.gov. The activation of PPARα is known to upregulate genes involved in fatty acid oxidation nih.govyoutube.com. While direct studies on this compound are limited, its hydrolysis to β-eleostearic acid suggests it would engage these pathways in a similar manner to its isomers. For instance, conjugated linoleic acid (CLA), a metabolite of α-ESA, is a known ligand for PPARβ nih.gov. The activation of PPARs by these fatty acids can lead to a variety of cellular responses, including apoptosis and cell cycle arrest nih.gov.

Table 1: Effects of Eleostearic Acid Isomers on PPAR Signaling

| Compound | Receptor | Cell Line/Model | Observed Effect |

|---|---|---|---|

| α-Eleostearic Acid | PPARγ | MCF-7 Breast Cancer Cells | Upregulation of PPARγ expression, nuclear translocation, and induction of apoptosis nih.gov. |

| α-Eleostearic Acid | PPARα | C57BL/6J Mice | Activation of PPARα, leading to reduced hepatic triglyceride concentrations and increased acyl-CoA oxidase activity nih.gov. |

| α-Eleostearic Acid (via CLA metabolite) | PPARβ | - | Acts as a natural ligand, resulting in the retardation of IκB degradation and NF-κB activation nih.gov. |

The activation of PPARs by eleostearic acid isomers is linked to the antagonism of pro-inflammatory pathways. Research indicates that α-ESA can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses nih.gov. The mechanism involves PPARβ-mediated prevention of IκB degradation, which is a critical step for NF-κB activation nih.gov. In RAW 264.7 macrophages, wild bitter melon, a source of α-ESA, was shown to attenuate inflammatory responses by inhibiting NF-κB activation nih.gov.

Furthermore, studies on other fatty acids have shown that PPARα transactivation can inhibit both NF-κB and Activator Protein-1 (AP-1) pathways, leading to a reduction in inflammation mdpi.com. In breast cancer cells, α-ESA treatment was found to activate NF-κB; however, this effect was part of a complex signaling cascade leading to apoptosis rather than a pro-inflammatory response nih.govspandidos-publications.com. This suggests that the impact on these transcription factors can be highly context-dependent, influencing different outcomes based on the cell type and conditions.

Eleostearic acid's conjugated triene structure makes it susceptible to oxidation, a property that significantly influences its biological effects. It can act as a pro-oxidant, inducing oxidative stress within cancer cells, which is a key mechanism for its anti-cancer activity nih.govmedicinacomplementar.com.br. Studies have shown that both α- and β-isomers of eleostearic acid can induce the accumulation of reactive oxygen species (ROS) and lipid peroxidation in various cancer cell lines, including gastric carcinoma and T24 human bladder cancer cells nih.gov. This increase in oxidative stress is often accompanied by a decrease in cellular antioxidants like glutathione (B108866) (GSH) nih.gov.

Conversely, under certain conditions, eleostearic acid exhibits antioxidant properties. In a comparative study, α-eleostearic acid demonstrated a potent ability to normalize biochemical markers of oxidative stress induced by sodium arsenite in rats, with its antioxidant activity being more predominant than that of punicic acid nih.gov. The pro-oxidant or antioxidant behavior of eleostearic acid appears to depend on the specific cellular environment and the presence of other stressors. The induction of apoptosis and cell proliferation inhibition by α-ESA in breast cancer cells was found to be oxidation-dependent, as the effects were nullified by the addition of an antioxidant, α-tocopherol oup.comnih.gov.

Table 2: Pro-oxidant and Antioxidant Effects of Eleostearic Acid in In Vitro Models

| Compound | Cell Line/Model | Effect | Mechanism |

|---|---|---|---|

| β-Eleostearic Acid | T24 Human Bladder Cancer Cells | Pro-oxidant | Induction of ROS accumulation and decrease in GSH nih.gov. |

| α-Eleostearic Acid | DLD-1 Human Colon Cancer Cells | Pro-oxidant | Increased lipid peroxidation leading to apoptosis oup.com. |

| α-Eleostearic Acid | MDA-MB-231 & MDA-ERα7 Breast Cancer Cells | Pro-oxidant | Oxidation-dependent mechanism for apoptosis and growth inhibition medicinacomplementar.com.brnih.gov. |

| α-Eleostearic Acid | Sodium Arsenite-treated Rats | Antioxidant | Restoration of antioxidant enzyme activities and reduction of lipid peroxidation nih.gov. |

Cellular Responses and Phenotypic Alterations (In Vitro)

A significant body of in vitro research demonstrates that eleostearic acid is a potent inducer of programmed cell death in cancer cells. The primary mechanisms identified are apoptosis and ferroptosis.

Apoptosis: Both α- and β-isomers of eleostearic acid have been shown to induce apoptosis across a range of cancer cell lines, including breast, colon, and bladder cancer nih.govoup.commedchemexpress.com. In human colon cancer cells, β-eleostearic acid was found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax medchemexpress.com. In breast cancer cells, α-ESA treatment resulted in up to 90% of cells undergoing apoptosis, accompanied by the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus medicinacomplementar.com.braacrjournals.org. This apoptotic induction is often linked to the generation of oxidative stress oup.com.

Ferroptosis: Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid hydroperoxides lipotype.commdpi.com. The conjugated double bond system in eleostearic acid makes it a substrate for lipid peroxidation, a key driver of ferroptosis lipotype.com. Studies have shown that α-ESA can trigger ferroptosis in various cancer cells as a single agent. This cell death pathway was confirmed as it could be suppressed by the ferroptosis inhibitor ferrostatin-1, the iron chelator deferoxamine, and lipophilic antioxidants lipotype.com.

Eleostearic acid has demonstrated significant anti-proliferative effects in multiple cancer cell lines. In both estrogen receptor (ER)-negative and ER-positive breast cancer cells, α-ESA inhibited proliferation with greater potency than conjugated linoleic acid medicinacomplementar.com.braacrjournals.org. This inhibition of cell growth is often associated with cell cycle arrest. For instance, α-ESA was found to cause a G2/M block in the cell cycle of breast cancer cells nih.govmedicinacomplementar.com.brnih.gov.

The anti-proliferative effects are closely tied to the signaling pathways modulated by eleostearic acid. The activation of PPARγ and the subsequent inhibition of the ERK1/2 MAPK pathway by α-ESA contribute to its suppression of proliferation in MCF-7 breast cancer cells nih.gov. Furthermore, α-ESA's ability to reduce HER2/HER3 protein expression and activate the PTEN/Akt survival pathway also plays a role in inhibiting cell growth nih.gov. While much of the research has focused on cancer cell lines, the role of PPAR agonists in promoting terminal differentiation is a known mechanism that may also be relevant to the action of eleostearic acid youtube.com.

Table 3: Summary of Cellular Responses to Eleostearic Acid in In Vitro Cancer Models

| Cell Line | Compound | Effect | Key Findings |

|---|---|---|---|

| MDA-MB-231 & MDA-ERα7 (Breast Cancer) | α-Eleostearic Acid | Inhibition of proliferation, Apoptosis | Caused G2/M cell cycle block; apoptosis was oxidation-dependent and caspase-independent medicinacomplementar.com.braacrjournals.org. |

| SKBR3 & T47D (Breast Cancer) | α-Eleostearic Acid | Inhibition of cell growth, Apoptosis | Involved G0/G1 and G2/M arrest; reduced HER2/HER3 expression nih.gov. |

| MCF-7 (Breast Cancer) | α-Eleostearic Acid | Inhibition of proliferation, Apoptosis | Mediated by PPARγ activation and inhibition of ERK1/2 phosphorylation nih.gov. |

| DLD-1 (Colon Cancer) | α-Eleostearic Acid | Inhibition of proliferation, Apoptosis | Induced apoptosis via lipid peroxidation; more potent than CLA oup.com. |

| T24 (Bladder Cancer) | β-Eleostearic Acid | Apoptosis | Induced through a ROS-mediated pathway nih.gov. |

| Various Cancer Cell Lines | α-Eleostearic Acid | Ferroptosis | Induced cell death suppressible by ferroptosis and lipid peroxidation inhibitors lipotype.com. |

Autophagy Induction and Related Signaling Cascades

While direct studies on this compound's role in autophagy are not extensively documented, research on its parent compound, α-eleostearic acid (α-ESA), a conjugated linolenic acid isomer, provides significant insights into the potential mechanisms. Studies have shown that α-ESA can induce autophagy-dependent cell death in certain cell lines nih.gov.

The induction of autophagy by α-ESA involves the modulation of key signaling pathways that regulate cellular growth and proliferation. Specifically, α-ESA treatment has been observed to decrease the activity of pAKT and pP70S6K, components of the PI3K/AKT/mTOR pathway, which is a central negative regulator of autophagy. Concurrently, an increase in the phosphorylation of ERK1/2, part of the MAPK signaling pathway, is noted, alongside a higher conversion rate of LC3-I to LC3-II, a hallmark of autophagosome formation nih.gov. The formation of acidic vesicular organelles, characteristic of autophagy, has been confirmed through fluorescence microscopy with monodansylcadaverine (MDC) staining nih.gov.

Furthermore, the generation of reactive oxygen species (ROS) appears to be a crucial event in α-ESA-induced autophagy nih.gov. This suggests a complex interplay between oxidative stress and the autophagic machinery. Other unsaturated fatty acids, such as oleate (B1233923) and linoleate (B1235992), have also been shown to stimulate autophagic flux in various cell types embopress.org. The mechanisms can differ, with some fatty acids inducing canonical autophagy, while others trigger non-canonical pathways embopress.org. For instance, some polyunsaturated fatty acids are known to induce autophagy in multiple cell types embopress.org.

The broader family of conjugated linoleic acids (CLAs), to which eleostearic acid belongs, has been shown to modulate autophagy and related signaling. For example, linoleic acid can activate autophagy through both TOR-dependent and TOR-independent signaling pathways, involving the activation of AMPK researchgate.net. This suggests that this compound, as a derivative of a conjugated linolenic acid, may share similar properties in activating autophagic processes through intricate signaling networks.

Table 1: Signaling Molecules Implicated in α-Eleostearic Acid-Induced Autophagy

| Signaling Molecule | Observed Effect of α-ESA | Pathway Implication | Reference |

| pAKT | Decreased activity | Inhibition of PI3K/AKT/mTOR pathway | nih.gov |

| pP70S6K | Decreased activity | Inhibition of mTOR signaling | nih.gov |

| pERK1/2 | Increased activity | Activation of MAPK pathway | nih.gov |

| LC3-II/LC3-I | Increased ratio | Autophagosome formation | nih.gov |

Molecular Interactions and Receptor Binding Dynamics

The specific molecular interactions and receptor binding dynamics of this compound have not been extensively characterized. However, insights can be drawn from computational and experimental studies on related fatty acids and the general principles of lipid-protein interactions.

Computational Docking and Ligand-Protein Interaction Analysis

The process of computational docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein receptor. The ligand is then placed in the binding site of the protein, and its conformation and orientation are systematically sampled. Scoring functions are used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. This approach can provide valuable information on the potential protein targets of this compound and the nature of their interaction at a molecular level.

Table 2: Key Parameters in a Hypothetical Docking Study of this compound

| Parameter | Description |

| Ligand | This compound |

| Receptor | A putative protein target (e.g., a fatty acid binding protein, a signaling kinase) |

| Docking Software | Software used for the simulation (e.g., AutoDock, Glide, GOLD) |

| Scoring Function | Algorithm to estimate binding affinity (e.g., empirical, knowledge-based, force-field based) |

| Binding Energy | A calculated value indicating the strength of the interaction (in kcal/mol) |

| Interacting Residues | Amino acids in the protein's binding pocket that form contacts with the ligand |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) |

Formation and Characterization of Lipid-Protein Complexes

The formation of complexes between lipids and proteins is fundamental to many biological processes, including signal transduction and membrane trafficking. While specific studies on the formation of lipid-protein complexes involving this compound are limited, the principles governing these interactions are well-established. Fatty acids can bind to specific fatty acid-binding proteins (FABPs) which act as intracellular chaperones, facilitating their transport and targeting to specific cellular compartments and metabolic pathways mdpi.com.

The characterization of these complexes often involves a combination of experimental techniques. For instance, pull-down assays using fatty acids as bait can identify proteins that bind to them nih.gov. Spectroscopic methods, such as fluorescence spectroscopy, can be used to study the binding affinity and conformational changes in the protein upon lipid binding nih.gov. Techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution structural information about the lipid-protein complex, revealing the precise binding mode of the lipid and the specific amino acid residues involved in the interaction.

In the context of this compound, it is plausible that it could form complexes with various proteins, thereby modulating their function. The ester group in this compound might influence its binding specificity and affinity compared to its parent fatty acid. The formation of such complexes could be a key mechanism through which this compound exerts its cellular bioactivity. Further research is needed to identify the specific protein binding partners of this compound and to characterize the functional consequences of these interactions.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Complex Mixture Analysis

Chromatography is a fundamental technique for separating Ethyl beta-eleostearate from other fatty acid esters and matrix components. The choice of chromatographic method depends on the specific analytical goal, from routine profiling to the challenging separation of geometric isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like fatty acid ethyl esters (FAEEs). In the context of this compound, GC-MS provides information on its retention time, which aids in identification, and its mass spectrum, which confirms its molecular weight and provides structural clues. nih.govsielc.com

Detailed Research Findings: For the analysis of FAEEs, a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically employed. usm.mynih.gov The sample is injected into a heated port, and the oven temperature is programmed to ramp up, allowing for the separation of esters based on their boiling points and polarity.

| Parameter | Typical Condition |

|---|---|

| Column Type | Non-polar fused silica (B1680970) capillary (e.g., HP-5, DB-5MS) |

| Injector Temperature | 200-260°C |

| Oven Program | Initial temperature ramped to a final temperature of ~300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 306 (M+), 88 (McLafferty rearrangement) |

The primary challenge in analyzing eleostearic acid esters is the separation of its geometric isomers, such as the all-trans beta-isomer from the cis-containing alpha-isomer. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Detailed Research Findings: Standard reversed-phase HPLC (RP-HPLC) using C8 or C18 columns can separate FAEEs based on their hydrophobicity. mdpi.comresearchgate.net However, for the specific challenge of geometric isomers of conjugated fatty acids, silver-ion HPLC (Ag+-HPLC) is superior. researchgate.netnih.gov In Ag+-HPLC, the stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acid chain. The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds.

This technique allows for the separation of isomers with the same number of double bonds but different geometries. wvu.edu this compound, being an all-trans isomer, interacts less strongly with the silver ions compared to its cis-containing counterparts, leading to a shorter retention time and enabling its separation. researchgate.net The mobile phase for Ag+-HPLC typically consists of a non-polar solvent like hexane (B92381) with a small percentage of a more polar modifier such as acetonitrile. wvu.edu Coupling the HPLC system to a mass spectrometer (LC-MS) allows for sensitive detection and mass confirmation of the separated isomers. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| RP-HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradients | Separation based on hydrophobicity. |

| Ag+-HPLC | Silver-ion impregnated silica gel | Hexane with a small percentage of Acetonitrile (e.g., 99.9:0.1 v/v) | Separation based on π-complex formation with double bonds, effective for geometric isomers. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reactions, assessing the purity of fractions, and determining appropriate solvent systems for column chromatography. nih.gov For this compound, TLC on silica gel plates is effective for separating it from more polar or less polar lipids.

Detailed Research Findings: The separation on a silica gel plate, which is a polar stationary phase, is governed by the polarity of the compounds. A mobile phase, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used to carry the compounds up the plate. researchgate.netresearchgate.net this compound is a relatively non-polar ester and will therefore travel further up the plate compared to more polar compounds like free fatty acids, but not as far as highly non-polar compounds like hydrocarbons.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov In a common solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v), this compound would exhibit a moderate to high Rf value. researchgate.net Visualization can be achieved by viewing the plate under UV light (due to the conjugated system) or by staining with reagents like iodine vapor or potassium permanganate (B83412) solution.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Mixtures of Hexane and Ethyl Acetate (e.g., ratios from 9:1 to 1:1) |

| Principle | Separation based on polarity. Less polar compounds have higher Rf values. |

| Visualization | UV light (254 nm), Iodine vapor, Potassium Permanganate stain |

Spectroscopic and Spectrometric Approaches to Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the arrangement of atoms and the nature of the conjugated double bond system.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Detailed Research Findings: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the ethyl group: a quartet around 4.1 ppm for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl group, and a triplet around 1.2 ppm for the terminal methyl (-CH₃) protons coupled to the methylene group. emerald.com The most complex and revealing part of the spectrum is the olefinic region, between approximately 5.5 and 7.0 ppm, where the signals for the six protons of the all-trans conjugated triene system appear as a series of complex multiplets. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the ester group at approximately 173 ppm, the methylene carbon of the ethyl group (-OC H₂) around 60 ppm, and its terminal methyl carbon at about 14 ppm. emerald.comgentaur.com The six sp² carbons of the conjugated double bond system would produce a cluster of signals in the range of 125-135 ppm.

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | -CH=HC- (Conjugated triene) | ~ 5.5 - 7.0 | Multiplets |

| -O-CH₂-CH₃ | ~ 4.1 | Quartet | |

| -O-CH₂-CH₃ | ~ 1.2 | Triplet | |

| ¹³C | -C=O | ~ 173 | N/A |

| -C=C- (Conjugated triene) | ~ 125 - 135 | N/A | |

| -O-CH₂-CH₃ | ~ 60 | N/A | |

| -O-CH₂-CH₃ | ~ 14 | N/A |

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly sensitive to the presence of conjugated π-electron systems, making it an ideal tool for characterizing this compound. The conjugated triene system acts as a chromophore, absorbing light in the UV region.

Detailed Research Findings: The absorption of UV light promotes an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between these orbitals decreases as the length of the conjugated system increases, which shifts the wavelength of maximum absorption (λmax) to longer wavelengths. rsc.org

For a conjugated triene system, such as the one in beta-eleostearic acid and its esters, a characteristic absorption spectrum is observed. When measured in a solvent like ethanol (B145695), this compound exhibits a strong absorption maximum (λmax) at approximately 270 nm, often with two smaller shoulders or maxima at about 260 nm and 280 nm. This distinctive pattern is a hallmark of the all-trans conjugated triene structure and allows for its rapid identification and quantification.

| Chromophore | Solvent | Typical λmax | Structural Significance |

|---|---|---|---|

| Conjugated Triene (all-trans) | Ethanol or Hexane | ~270 nm (with shoulders at ~260 nm and ~280 nm) | Confirms the presence and configuration of the three conjugated double bonds. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the primary functional groups present in a molecule, such as this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular fingerprint. The analysis of this compound and similar fatty acid ethyl esters reveals key absorption bands that confirm its chemical structure, particularly the ester group and the conjugated triene system.

The presence of the ester functional group is confirmed by two prominent stretching vibrations. A strong absorption band typically appears in the region of 1750-1715 cm⁻¹ which is characteristic of the carbonyl (C=O) stretch. orgchemboulder.com For α,β-unsaturated esters like this compound, this peak is expected between 1730-1715 cm⁻¹. orgchemboulder.com Additionally, the C-O single bond stretching vibrations of the ester group are observed in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The conjugated polyunsaturated nature of the beta-eleostearic acid backbone gives rise to other specific signals. The stretching vibrations of the carbon-carbon double bonds (C=C) within the conjugated system produce absorption bands in the 1650-1600 cm⁻¹ range. Furthermore, the stretching vibration modes of the alkene (=C-H) groups can be observed in the 3050-2800 cm⁻¹ spectral interval. nih.gov The specific positions and intensities of these bands can help differentiate between various geometric isomers of conjugated fatty acids.

Below is a data table summarizing the expected characteristic FTIR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3015 | Alkene (=C-H) | C-H Stretch |

| ~2925 | Alkane (-CH₂) | Asymmetric C-H Stretch |

| ~2855 | Alkane (-CH₃) | Symmetric C-H Stretch |

| ~1725 | Ester (C=O) | Carbonyl Stretch |

| ~1640 | Alkene (C=C) | C=C Stretch (conjugated) |

| ~1240 | Ester (C-O) | Asymmetric C-O-C Stretch |

| ~1170 | Ester (C-O) | Symmetric C-O-C Stretch |

Note: The exact wavenumbers can vary slightly based on the sample matrix and instrument calibration.

Integrated Analytical Strategies for Comprehensive Lipidomics Research

The comprehensive analysis of this compound, particularly within complex biological samples, necessitates integrated analytical strategies that leverage the strengths of multiple techniques. This approach, central to the field of lipidomics, is required due to the vast structural diversity and complexity of lipids, which includes numerous isomers and isobars that are difficult to distinguish using a single method. researchgate.net A multi-platform approach ensures accurate identification, robust quantification, and detailed structural elucidation.

Mass spectrometry (MS) is a cornerstone of modern lipid analysis due to its high sensitivity and molecular specificity. nih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for lipidomics.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for the analysis of fatty acid esters. Reversed-phase LC (RP-LC) can separate lipids based on their acyl chain length and degree of unsaturation. upce.cz High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, provide accurate mass measurements essential for determining the elemental composition and identifying unknown lipids. nih.govnih.gov Tandem MS (MS/MS) further aids in structural elucidation by generating characteristic fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and reliable technique for analyzing fatty acids, typically after conversion to their more volatile methyl or ethyl esters. GC provides excellent separation of different fatty acid esters, including positional and geometric isomers of conjugated linolenic acids like eleostearic acid. researchgate.net

While MS-based methods are powerful, they can be complemented by spectroscopic techniques for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For this compound, NMR is invaluable for definitively assigning the position and geometry (E/Z configuration) of the three conjugated double bonds, which can be challenging to determine by MS alone. researchgate.net The combination of MS and NMR allows for a more complete and accurate characterization of complex lipid profiles. researchgate.net

An integrated workflow often begins with LC-MS for global, untargeted profiling to identify a wide range of lipids in a sample. nih.gov Following this screening, targeted analyses using techniques like GC-MS or specific LC-MS/MS methods can be employed for accurate quantification of specific molecules of interest, such as this compound. NMR may then be used on isolated fractions to confirm the precise structure of novel or particularly significant lipids identified in the initial screens. This synergistic combination of analytical platforms is essential for advancing comprehensive lipidomics research. nih.govresearchgate.net

The table below outlines the roles of different analytical techniques in an integrated strategy for the study of this compound.

| Analytical Technique | Primary Role in Analysis | Information Provided |

| LC-MS/MS | Separation, Identification, and Quantification | Provides retention time, accurate mass, and fragmentation patterns for molecular identification. researchgate.netnih.gov |

| GC-MS | Isomer Separation and Quantification | Offers high-resolution separation of fatty acid esters, aiding in the differentiation of geometric and positional isomers. researchgate.net |

| NMR Spectroscopy | Definitive Structural Elucidation | Confirms the precise location and E/Z (trans/cis) configuration of double bonds in the fatty acid chain. researchgate.net |

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key chemical groups like esters and conjugated double bonds. orgchemboulder.com |

Emerging Research Directions and Future Perspectives in Ethyl Beta Eleostearate Research

Development of Novel and Sustainable Synthetic Routes

The future of ethyl beta-eleostearate production is intrinsically linked to the principles of green chemistry. The development of sustainable synthetic routes is a primary focus, moving away from conventional chemical methods that may rely on harsh conditions and generate significant waste. Research in this area is exploring enzymatic and biocatalytic processes that offer milder reaction conditions, higher selectivity, and a reduced environmental footprint. scielo.brresearchgate.net

One promising approach involves the transesterification of oils rich in β-eleostearic acid with ethanol (B145695), using lipases as biocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known for their efficiency and stability in non-aqueous environments, making them ideal for ester synthesis. This enzymatic method can lead to high yields under ambient temperatures, significantly cutting down on energy consumption compared to traditional thermal methods.

Furthermore, the utilization of industrial byproducts or waste streams as sources of β-eleostearic acid is a key strategy for sustainable production. For instance, studies on the synthesis of ethyl oleate (B1233923) have successfully used high oleic acid waste from industrial pipelines as a feedstock. rsc.orgresearchgate.net A similar model could be applied to this compound, valorizing waste from tung oil processing or other plant-based sources. This approach not only provides an economical and eco-friendly raw material source but also aligns with the goals of a circular economy. rsc.org

Table 1: Comparison of Synthetic Routes for Fatty Acid Ethyl Ester Production

| Feature | Conventional Chemical Synthesis | Enzymatic Biocatalysis |

|---|---|---|

| Catalyst | Strong acids/bases (e.g., Sodium ethoxide) | Lipases (e.g., Candida antarctica lipase B) |

| Reaction Conditions | High temperature and pressure | Mild/Ambient temperature and pressure |

| Selectivity | Moderate, risk of side reactions | High, specific to esterification |

| Energy Consumption | High | Low |

| Environmental Impact | Generation of hazardous waste, high PMI* | Minimal waste, lower PMI*, biodegradable catalyst |

| Feedstock | Primarily refined oils | Refined oils, waste streams, industrial byproducts |

*PMI: Process Mass Intensity

Advanced Biotransformation and Metabolic Engineering Strategies in Production Systems

Beyond direct enzymatic synthesis, advanced biotransformation using engineered microorganisms presents a frontier for producing this compound and other valuable fatty acid ethyl esters (FAEEs). Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, is a focal point of this research due to the organism's robustness and suitability for large-scale industrial fermentation. nih.gov The core objective is to reprogram the yeast's cellular machinery to efficiently convert simple carbon sources, like glucose, into the target FAEE.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of the primary precursors, fatty acyl-CoAs (like β-eleostearoyl-CoA) and ethanol. This is often achieved by overexpressing genes involved in fatty acid synthesis and acetyl-CoA production. nih.gov

Introducing Ester Synthesis Machinery: Expressing heterologous genes encoding enzymes that catalyze the formation of ethyl esters. A crucial enzyme is the wax ester synthase (ws2), which directly combines a fatty acyl-CoA with ethanol to form the FAEE. nih.gov

Blocking Competing Pathways: Deleting genes responsible for pathways that divert precursors away from FAEE production. This includes knocking out genes involved in the formation of storage lipids (triacylglycerols and steryl esters) and preventing the degradation of fatty acids through β-oxidation. nih.gov

A landmark study demonstrated that combining these strategies—expressing a wax ester synthase, upregulating the ethanol and acetyl-CoA pathways, and eliminating storage lipid formation and β-oxidation—resulted in a 4.1-fold improvement in FAEE production in S. cerevisiae compared to merely expressing the synthase enzyme alone. nih.gov These genetic modifications must be stably integrated into the organism's chromosomes to ensure the consistency and longevity of the cell factory during industrial-scale cultivation. nih.gov

Table 2: Metabolic Engineering Targets in S. cerevisiae for Enhanced FAEE Production

| Gene Target | Modification | Purpose |

|---|---|---|

| ws2 | Overexpression | Introduction of wax ester synthase to catalyze FAEE formation. |

| ADH2, ALD6, acsSE(L641P) | Overexpression | Upregulation of the ethanol and acetyl-CoA biosynthetic pathways to increase precursor supply. |

| ACC1(S1157A,S659A) | Overexpression of mutant version | Increased production of malonyl-CoA, a key building block for fatty acid synthesis. |

| are1Δ, are2Δ, dga1Δ, lro1Δ | Gene Deletion | Elimination of pathways for storage lipid synthesis, redirecting fatty acids towards FAEE production. |

Application of Integrated Omics Approaches in Elucidating Biological Roles

Understanding the precise biological roles and mechanisms of action of this compound requires a systems-level approach. Integrated "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for generating a comprehensive picture of the molecular changes induced by this compound in biological systems. nih.gov By applying these data-driven approaches, researchers can move beyond single-endpoint assays to map the complex networks of genes, proteins, and metabolites that are modulated by this compound.

For example, treating a specific cell line or organism with this compound and subsequently performing a comparative proteomic analysis can identify proteins whose expression levels are significantly altered. This can provide clues about the cellular pathways being affected, such as signaling cascades, metabolic pathways, or structural components. nih.gov Similarly, metabolomics can reveal shifts in the cellular metabolic profile, highlighting which biochemical pathways are most sensitive to the compound. Future research will likely focus on multi-omics investigations to create a more holistic understanding of its biological impact. nih.gov

Computational Modeling and In Silico Methods in Mechanistic Prediction

Computational modeling and in silico methods are becoming indispensable for predicting the behavior, reactivity, and biological interactions of molecules like this compound. These approaches can significantly accelerate research by prioritizing experimental investigations and providing mechanistic insights that are difficult to obtain through laboratory methods alone.

One area of application is the development of skeletal kinetic mechanisms to model the compound's behavior under specific conditions, such as during metabolic processing or thermal degradation. By shrinking complex reaction networks into manageable, yet functionally equivalent, models, researchers can simulate and predict the formation of various intermediates and final products. researchgate.net This methodology has been used to model the combustion of similar esters, like ethyl propionate, to accurately predict the formation of byproducts. researchgate.net A similar approach could be adapted to predict the metabolic fate of this compound in biological systems.

Furthermore, molecular docking simulations can be employed to predict how this compound interacts with specific protein targets, such as enzymes or nuclear receptors. By modeling the binding affinity and orientation of the molecule within the active site of a protein, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally.

Exploration of Understudied Biological Systems and Novel Mechanistic Investigations

While much of the research on conjugated fatty acids has focused on well-established models of cancer and metabolic disease, a significant future direction lies in exploring the effects of this compound in understudied biological systems. This includes investigating its role in modulating the gut microbiome, its potential effects on neuronal cell function, or its impact on immune cell differentiation and activity. The unique conjugated triene structure of the β-eleostearic acid moiety suggests that it may have novel biological targets and mechanisms that differ from more common fatty acids.

Future mechanistic investigations will need to employ sophisticated techniques to probe these novel interactions. This could involve the use of advanced microscopy to visualize its subcellular localization, the development of chemical probes to identify its direct binding partners, and the use of genetic tools like CRISPR-Cas to dissect the specific genes and pathways required for its biological activity. By expanding the scope of investigation to new biological contexts and employing cutting-edge tools, the full therapeutic and biological potential of this compound can be realized.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl beta-eleostearate, and how should they be applied?

- Methodological Answer : this compound should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and double-bond geometry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For reproducibility, report solvent systems (e.g., CDCl₃ for NMR), integration values, and coupling constants. Cross-validate spectral data against databases like NIST Chemistry WebBook . Experimental protocols must detail purity (>95% by HPLC) and calibration standards .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction efficiency be quantified?

- Methodological Answer : Synthesis typically involves esterification of beta-eleostearic acid with ethanol using acid catalysts (e.g., H₂SO₄) or transesterification of triglycerides. Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis or gas chromatography (GC). Optimize parameters like molar ratios (acid:alcohol = 1:3), temperature (60–80°C), and catalyst concentration (1–5% w/w). Purity is confirmed via melting point analysis and comparative spectral data .

Q. How can this compound be isolated from natural sources, and what purification challenges arise?

- Methodological Answer : Extract beta-eleostearic acid from natural oils (e.g., tung oil) via saponification, followed by acid-catalyzed esterification. Purify using column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Challenges include removing co-extracted lipids and avoiding oxidation of conjugated double bonds. Use inert atmospheres (N₂) and antioxidants (BHT) during isolation. Purity is validated via GC-MS and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of bioactivity studies, focusing on variables like assay type (in vitro vs. in vivo), cell lines, and dosage. Use statistical tools (ANOVA, regression) to identify confounding factors (e.g., solvent effects, impurity interference). Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) and validate via orthogonal assays (e.g., gene expression profiling vs. phenotypic screening) .

Q. What strategies optimize the stereochemical stability of this compound during long-term storage?

- Methodological Answer : Stability studies should assess temperature (-20°C vs. 4°C), light exposure (amber glass vs. clear vials), and humidity. Monitor degradation via HPLC-UV and chiral chromatography. Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Stabilizers like tocopherols or argon headspace can mitigate oxidation. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. How do computational models predict the interaction of this compound with lipid membranes, and what experimental validations are required?

- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model membrane insertion energetics and bilayer perturbation. Parameterize force fields using quantum mechanical calculations (DFT) for conjugated dienes. Validate predictions via fluorescence anisotropy (membrane fluidity) and Langmuir trough experiments (surface pressure-area isotherms). Cross-correlate with in vitro permeability assays (Caco-2 cell monolayers) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Account for heteroscedasticity via weighted least squares and validate model fit with Akaike information criterion (AIC). For high-throughput data, apply machine learning (random forests, SVM) to identify toxicity thresholds. Ensure reproducibility by reporting confidence intervals and effect sizes per ARRIVE guidelines .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or Figshare .

- Ethical Reporting : Disclose conflicts of interest and comply with chemical safety protocols (e.g., OSHA guidelines) in all publications .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus and avoid non-peer-reviewed sources like patents or preprints for critical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.